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Compound of Interest

Compound Name: VRT-325

Cat. No.: B1684046 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of VRT-325,

a chemical corrector of the F508del-CFTR mutation, the primary cause of cystic fibrosis. VRT-
325 acts as a pharmacological chaperone, directly interacting with the misfolded F508del-

CFTR protein to facilitate its proper folding, trafficking to the cell surface, and subsequent

function as a chloride ion channel.

Chemical Structure and Properties
VRT-325, with the IUPAC name 4-(cyclohexyloxy)-2-(1-{4-[(4-

methoxybenzene)sulfonyl]piperazin-1-yl}ethyl)quinazoline, is a quinazoline derivative.[1] Its

chemical structure is fundamental to its corrector activity.

Synonyms: VRT 325, VRT325, CFcor 325, CFcor-325, CFcor325[1]

Molecular Formula: C₂₇H₃₄N₄O₄S[1]

Molecular Weight: 510.65 g/mol [1]

Mechanism of Action: Correcting the F508del-CFTR
Defect
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The F508del mutation leads to the misfolding of the Cystic Fibrosis Transmembrane

Conductance Regulator (CFTR) protein, causing its retention in the endoplasmic reticulum (ER)

and subsequent degradation. VRT-325 addresses this primary defect by directly binding to the

F508del-CFTR protein, specifically targeting the first nucleotide-binding domain (NBD1). This

interaction is thought to stabilize the NBD1 domain, a critical step in the proper folding and

maturation of the full-length protein.[2] By promoting a more stable conformation, VRT-325
enables the mutant CFTR protein to escape the ER quality control machinery and traffic to the

plasma membrane, where it can function as a chloride channel. While VRT-325 primarily

affects the stability of NBD1, it has been suggested that it may also restore some inter-domain

interactions within the CFTR protein.[2]

Below is a diagram illustrating the trafficking of F508del-CFTR and the intervention of VRT-325.
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Caption: F508del-CFTR Trafficking and VRT-325 Intervention.

Quantitative Activity Data
The activity of VRT-325 has been characterized in various in vitro and cell-based assays. The

following table summarizes key quantitative data reported in the literature. It is important to

note that the efficacy of VRT-325 can be cell-type dependent.
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Parameter Value Assay
Cell
Line/System

Reference

EC₅₀ ~2 µM
F508del-CFTR

Folding
Not Specified [3]

Effective

Concentration
1 - 10 µM

General Cell

Systems
Various [2]

Concentration for

Ussing Chamber
6.7 µM

Chloride

Transport

Cultured

F508del-HBE
[4]

Concentration for

Limited

Proteolysis

10 µM NBD1 Stability

HEK-293

expressing

F508del-CFTR

[1]

Inhibitory

Concentration
25 µM

CFTR-mediated

Ion Flux
Not Specified [2]

Detailed Experimental Protocols
The characterization of VRT-325's structure-activity relationship relies on a variety of

biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Limited Proteolysis Assay
This assay is used to probe the conformational changes in F508del-CFTR upon binding of

VRT-325, particularly the stabilization of the NBD1 domain.

Objective: To assess the effect of VRT-325 on the protease susceptibility of F508del-CFTR.

Methodology:

Cell Culture and Treatment: Human Embryonic Kidney (HEK)-293 cells stably expressing

F508del-CFTR are cultured. The cells are treated with 10 µM VRT-325 (or a vehicle control,

e.g., DMSO) for 48 hours at 37°C.[1]

Membrane Isolation: Crude membranes are isolated from the treated cells.[1]
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Proteolytic Digestion: The isolated membranes are resuspended and subjected to digestion

with varying concentrations of a protease, such as trypsin (e.g., 0 to 100 µg/ml), for a defined

period at a controlled temperature.[1]

Quenching the Reaction: The digestion is stopped by the addition of a protease inhibitor

cocktail and by placing the samples on ice.

SDS-PAGE and Western Blotting: The proteolytic fragments are separated by SDS-PAGE

and transferred to a membrane for Western blotting.

Analysis: The resulting fragments are detected using domain-specific CFTR antibodies (e.g.,

anti-NBD1). Changes in the pattern of proteolytic fragments between VRT-325-treated and

untreated samples indicate conformational changes and domain stabilization.[1]
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Caption: Workflow for Limited Proteolysis Assay.

Ussing Chamber Assay
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The Ussing chamber assay is a functional assay that measures ion transport across an

epithelial cell monolayer, providing a direct assessment of CFTR channel activity.

Objective: To quantify the VRT-325-mediated rescue of F508del-CFTR chloride channel

function.

Methodology:

Cell Culture: Human bronchial epithelial (HBE) cells homozygous for the F508del mutation

are cultured on permeable supports until a polarized monolayer is formed.

Corrector Treatment: The cell monolayers are pre-incubated with VRT-325 (e.g., 6.7 µM) for

48 hours to allow for correction and trafficking of F508del-CFTR to the cell surface.[4]

Mounting in Ussing Chamber: The permeable supports with the cell monolayers are mounted

in an Ussing chamber, separating the apical and basolateral compartments.

Electrophysiological Recordings: The transepithelial voltage is clamped to 0 mV, and the

short-circuit current (Isc), which reflects net ion movement, is recorded.

Pharmacological Modulation:

Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

Forskolin (an adenylyl cyclase activator) is then added to increase intracellular cAMP

levels and activate CFTR channels.

A CFTR potentiator (e.g., genistein or VX-770) can be added to maximize channel

opening.

Finally, a specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the

measured current is CFTR-dependent.

Data Analysis: The change in Isc upon stimulation with forskolin and inhibition with a CFTR

inhibitor is calculated to determine the level of functional F508del-CFTR at the cell surface.

Iodide Efflux Assay
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This is another functional assay to measure CFTR channel activity, based on the principle that

CFTR is permeable to iodide ions.

Objective: To assess the functional rescue of F508del-CFTR by VRT-325 by measuring iodide

efflux.

Methodology:

Cell Culture and Treatment: Cells expressing F508del-CFTR are treated with VRT-325 for a

sufficient duration (e.g., 24-48 hours) to promote correction.

Iodide Loading: The cells are incubated with a buffer containing sodium iodide, allowing

iodide to accumulate intracellularly.

Efflux Stimulation: The iodide-loading buffer is replaced with an iodide-free buffer to create

an outward-directed iodide gradient. CFTR-mediated iodide efflux is then stimulated by

adding a cAMP agonist, such as forskolin.

Measurement of Iodide Efflux: The appearance of iodide in the extracellular medium is

measured over time using an iodide-sensitive electrode.

Data Analysis: The rate of iodide efflux is calculated and compared between VRT-325-

treated and untreated cells to determine the extent of functional rescue.
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Caption: Overview of Functional Assay Workflows.

Structure-Activity Relationship and Future
Directions
The quinazoline scaffold of VRT-325 is a key feature for its corrector activity. The various

substituents on this core structure contribute to its binding affinity for F508del-CFTR and its

overall efficacy. For instance, an inactive analog, VRT-186, which differs in the substitution on

the quinazoline ring, fails to inhibit cAMP-mediated halide flux, highlighting the importance of

this structural element.
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While VRT-325 demonstrated the principle of direct binding and correction of F508del-CFTR,

its efficacy is partial, rescuing only a fraction of the mutant protein.[1] At higher concentrations,

it has also been shown to have some inhibitory effects on channel function.[2] These limitations

have driven the development of next-generation correctors with improved potency and

selectivity. Understanding the precise binding site and the conformational changes induced by

VRT-325 at a molecular level continues to be an area of active research. This knowledge is

crucial for the rational design of more effective corrector molecules and combination therapies

for the treatment of cystic fibrosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medkoo.com [medkoo.com]

2. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC
[pmc.ncbi.nlm.nih.gov]

3. DOT Language | Graphviz [graphviz.org]

4. devtoolsdaily.com [devtoolsdaily.com]

To cite this document: BenchChem. [Understanding the Structure-Activity Relationship of
VRT-325: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684046#understanding-the-structure-activity-
relationship-of-vrt-325]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1684046?utm_src=pdf-body
https://www.medkoo.com/products/14254
https://pmc.ncbi.nlm.nih.gov/articles/PMC3458236/
https://www.benchchem.com/product/b1684046?utm_src=pdf-body
https://www.benchchem.com/product/b1684046?utm_src=pdf-custom-synthesis
https://www.medkoo.com/products/14254
https://pmc.ncbi.nlm.nih.gov/articles/PMC3458236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3458236/
https://graphviz.org/doc/info/lang.html
https://www.devtoolsdaily.com/blog/graphviz-examples/
https://www.benchchem.com/product/b1684046#understanding-the-structure-activity-relationship-of-vrt-325
https://www.benchchem.com/product/b1684046#understanding-the-structure-activity-relationship-of-vrt-325
https://www.benchchem.com/product/b1684046#understanding-the-structure-activity-relationship-of-vrt-325
https://www.benchchem.com/product/b1684046#understanding-the-structure-activity-relationship-of-vrt-325
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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